molecular formula C18H17NO4 B14012462 5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one CAS No. 70310-60-0

5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one

Cat. No.: B14012462
CAS No.: 70310-60-0
M. Wt: 311.3 g/mol
InChI Key: HXEHWJQOHPNUJO-UHFFFAOYSA-N
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Description

5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one is a cyclic carbonate ester with a complex structure that includes both phenyl and methoxyimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of carbonic acid esters and phenylmethoxyimino compounds, which undergo cyclization to form the dioxanone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous gas-phase dehydrogenation processes, similar to those used for other cyclic carbonates. For example, the dehydrogenation of diethylene glycol on a copper or copper chromite catalyst at elevated temperatures can yield high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and resulting in specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxan-2-one: A simpler cyclic carbonate with similar chemical properties.

    5,5-Dimethyl-1,3-dioxan-2-one: Another cyclic carbonate with different substituents that influence its reactivity.

    Poly(L-lactide-co-5-amino-1,3-dioxan-2-one): A copolymer used in biomedical applications.

Uniqueness

5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one is unique due to its combination of phenyl and methoxyimino groups, which confer specific chemical and biological properties not found in simpler cyclic carbonates. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

70310-60-0

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

5-methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one

InChI

InChI=1S/C18H17NO4/c1-18(15-10-6-3-7-11-15)13-21-17(20)23-16(18)19-22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3

InChI Key

HXEHWJQOHPNUJO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)OC1=NOCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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